molecular formula C11H15FN2O B12988228 (R)-2-((4-Fluorophenoxy)methyl)piperazine

(R)-2-((4-Fluorophenoxy)methyl)piperazine

Cat. No.: B12988228
M. Wt: 210.25 g/mol
InChI Key: POAUMNOKVCARFY-SNVBAGLBSA-N
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Description

®-2-((4-Fluorophenoxy)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Fluorophenoxy)methyl)piperazine typically involves the reaction of piperazine with 4-fluorophenol in the presence of a suitable base and solvent. One common method involves using polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, dichloroethane (DCE) as the solvent, and silver carbonate as the base . This method is known for its efficiency and regioselectivity.

Industrial Production Methods

Industrial production methods for ®-2-((4-Fluorophenoxy)methyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((4-Fluorophenoxy)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the piperazine ring.

Scientific Research Applications

®-2-((4-Fluorophenoxy)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((4-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((4-Fluorophenoxy)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

(2R)-2-[(4-fluorophenoxy)methyl]piperazine

InChI

InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m1/s1

InChI Key

POAUMNOKVCARFY-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@H](CN1)COC2=CC=C(C=C2)F

Canonical SMILES

C1CNC(CN1)COC2=CC=C(C=C2)F

Origin of Product

United States

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